1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea
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Overview
Description
1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylamino-dimethylpyrimidinyl moiety connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Chlorophenyl Group Attachment: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Urea Linkage Formation: The final step involves the formation of the urea linkage by reacting the intermediate compounds with isocyanates or carbamates under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the urea linkage and formation of corresponding amines and carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiourea: This compound has a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)carbamate: The carbamate linkage in this compound can lead to different reactivity and stability compared to the urea linkage.
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amide: The amide linkage in this compound may affect its solubility and interaction with biological targets.
These comparisons help to understand the unique features of this compound and its potential advantages in various applications .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGLYSMVDMRDIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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